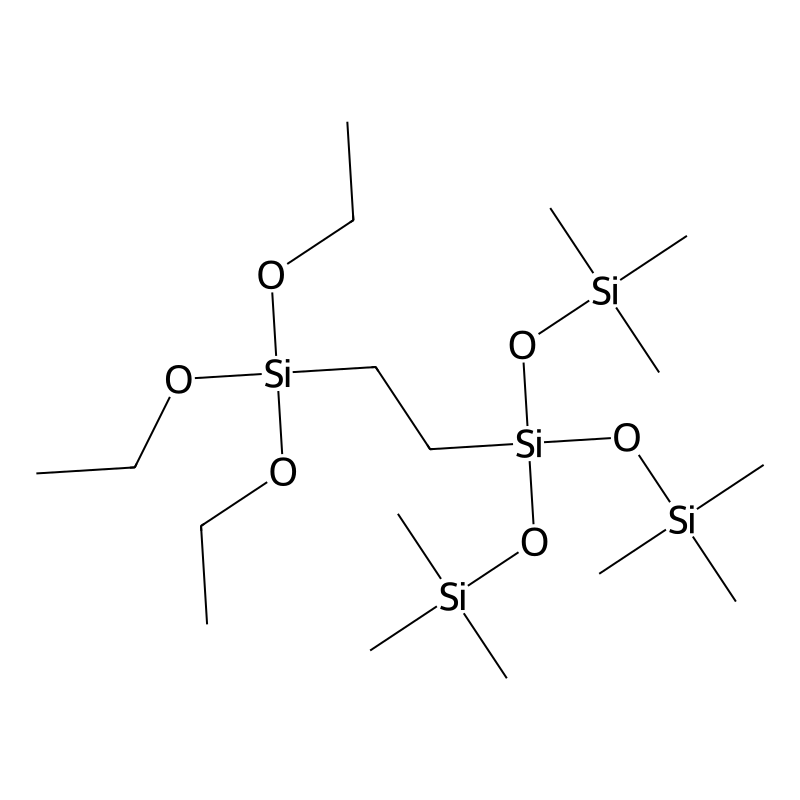Tris(trimethylsiloxy)silylethyltriethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Precursor for Silica Materials
TTSE possesses both ethoxy and trimethylsilyloxy functional groups. Ethoxy groups can undergo hydrolysis and condensation reactions, leading to the formation of silica (SiO2) networks. Trimethylsilyloxy groups, on the other hand, can act as protecting groups, influencing the reactivity and final structure of the silica material. By strategically incorporating TTSE into precursor mixtures, researchers can explore the development of novel silica-based materials with tailored properties for applications in catalysis, optics, and electronics.
Surface Modification
The bifunctional nature of TTSE (ethoxy and trimethylsilyloxy groups) makes it a potential candidate for surface modification. The ethoxy groups can react with surface hydroxyl groups (–OH) to form siloxane (Si-O-Si) linkages, effectively grafting a layer of organic moieties onto the surface. The trimethylsilyloxy groups can introduce hydrophobicity or steric hindrance, depending on the desired outcome. This ability to modify surfaces paves the way for research in areas like adhesion control, corrosion protection, and microfluidics.
Organic-Inorganic Hybrid Materials
TTSE can be used as a building block in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of organic and inorganic components, offering unique functionalities. By incorporating TTSE into a reaction mixture, researchers can explore the design of hybrid materials with specific combinations of organic and inorganic characteristics. Potential applications of such materials include organic light-emitting diodes (OLEDs), solar cells, and drug delivery systems.
Tris(trimethylsiloxy)silylethyltriethoxysilane is a silane compound characterized by its unique molecular structure, which includes three trimethylsiloxy groups and one ethyltriethoxysilane moiety. This compound is notable for its versatility in various chemical applications due to its ability to form siloxane bonds, making it a valuable intermediate in organic synthesis and material science. Its chemical formula is and it has a molecular weight of approximately 350.7 g/mol. The compound's structure allows for significant reactivity, particularly in hydrolysis and condensation reactions, which are essential for creating silicone-based materials and coatings .
- Hydrolysis: In the presence of moisture, it hydrolyzes to produce ethanol and silanol derivatives.
- Condensation: The compound can undergo condensation reactions, leading to the formation of siloxane bonds that are crucial in silicone polymer synthesis.
- Substitution: The ethoxy groups can be substituted with other functional groups under suitable conditions, allowing for further functionalization of the compound.
Major Products Formed- From Hydrolysis: Ethanol and silanol derivatives.
- From Condensation: Siloxane polymers.
- From Substitution: Functionalized silanes.
The synthesis of Tris(trimethylsiloxy)silylethyltriethoxysilane can be achieved through various methods:
- Laboratory Synthesis: One common method involves the reaction of trimethylsilyl chloride with trichlorosilane in the presence of a base like lithium. The reaction can be summarized as follows:
- Industrial Production: In industrial settings, large-scale reactions are optimized for high yield and purity. This often includes distillation and purification steps to eliminate impurities and by-products .
Tris(trimethylsiloxy)silylethyltriethoxysilane has diverse applications across multiple fields:
- Chemistry: Serves as a precursor in the synthesis of silicone-based materials and as a reagent in organic synthesis.
- Biology: Utilized for surface modification in biological assays and as a component in biomaterials.
- Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
- Industry: Employed in the production of coatings, adhesives, and sealants due to excellent adhesion properties and chemical resistance .
Interaction studies involving Tris(trimethylsiloxy)silylethyltriethoxysilane focus on its reactivity with various substrates and its behavior under different environmental conditions. The compound's interactions are influenced by factors such as light exposure, temperature, and moisture levels. For example, visible light can promote intramolecular reductive cyclization processes that enhance its reactivity.
Several compounds share structural similarities with Tris(trimethylsiloxy)silylethyltriethoxysilane, each exhibiting unique properties:
| Compound Name | Key Features | Differences from Tris(trimethylsiloxy)silylethyltriethoxysilane |
|---|---|---|
| Tris(trimethylsilyl)silane | Contains hydrosilane group; used in organic synthesis | Lacks ethoxy groups; different reactivity profile |
| Trimethylsilyl chloride | Simpler silane used widely in organic reactions | Does not contain siloxane or ethoxy functionalities |
| Bis(trimethylsilylmethyl)dimethoxysilane | Contains dimethoxy groups; used in surface modifications | Different functional groups lead to distinct reactivity |
Uniqueness
Tris(trimethylsiloxy)silylethyltriethoxysilane stands out due to its combination of ethoxy and trimethylsiloxy groups, which provide both reactivity and stability. This unique structure makes it particularly valuable for applications requiring durable siloxane bonds while allowing for further functionalization.








